[4-(1-ADAMANTYL)PIPERAZINO](2-METHYL-3-FURYL)METHANONE
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Overview
Description
4-(1-ADAMANTYL)PIPERAZINOMETHANONE is a complex organic compound that features a piperazine ring substituted with an adamantyl group and a furyl group
Preparation Methods
The synthesis of 4-(1-ADAMANTYL)PIPERAZINOMETHANONE involves multiple steps, typically starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the adamantyl and furyl groups. Specific synthetic routes and reaction conditions can vary, but common methods include the use of Grignard reagents and other organometallic compounds . Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-(1-ADAMANTYL)PIPERAZINOMETHANONE undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-ADAMANTYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that influence cellular processes, potentially leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar compounds to 4-(1-ADAMANTYL)PIPERAZINOMETHANONE include other piperazine derivatives and adamantyl-substituted molecules. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. Examples of similar compounds include:
- [4-(2-PYRIMIDINYL)-1-PIPERAZINYL]METHANONE
- [4-(2-METHYLPHENYL)-1-PIPERAZINYL]METHANONE
Properties
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-14-18(2-7-24-14)19(23)21-3-5-22(6-4-21)20-11-15-8-16(12-20)10-17(9-15)13-20/h2,7,15-17H,3-6,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LERXYDDOPUDLLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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